Off‑Target Selectivity: SERD-Based ER degrader 3 Avoids PROTAC‑Mediated PR and PDE6D Degradation
Chemoproteomic analysis of three PROTACs (ARV‑471, ERD‑308, ERD‑3111) revealed robust off‑target degradation of progesterone receptor (PR) and phosphodiesterase 6D (PDE6D), while selective estrogen receptor degraders (SERDs) did not cause such off‑target events [1]. As a SERD‑class compound, ER degrader 3 is expected to avoid PR/PDE6D degradation, offering cleaner target engagement.
| Evidence Dimension | Off‑target protein degradation |
|---|---|
| Target Compound Data | No PR or PDE6D degradation expected (SERD class) |
| Comparator Or Baseline | PROTACs (ARV‑471, ERD‑308, ERD‑3111) degrade PR and PDE6D |
| Quantified Difference | Qualitative presence vs. absence of off‑target bands |
| Conditions | Global proteomic profiling in ER+ breast cancer cell lines (AACR 2024 Abstract 6577) |
Why This Matters
Selecting a SERD like ER degrader 3 reduces the risk of confounding pharmacological effects caused by off‑target protein degradation, enhancing the interpretability of preclinical efficacy and safety data.
- [1] Sandusky Z, Brown M. Abstract 6577: Chemoproteomic evaluation of PROTACs targeting estrogen receptor alpha for ER+ breast cancer. Cancer Res. 2024;84(6_Suppl):6577. doi:10.1158/1538-7445.AM2024-6577 View Source
